molecular formula C18H18N2O5S B11081716 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide

Cat. No.: B11081716
M. Wt: 374.4 g/mol
InChI Key: UVIVXXOYRZZKSL-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfonyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, which is then functionalized with a phenyl group. The sulfonylation of the benzamide core is achieved through the reaction of the corresponding sulfonyl chloride with the amine group of the benzamide under basic conditions. The methoxy group is introduced via methylation of the hydroxyl group on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-Hydroxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide.

    Reduction: 4-Methoxy-3-[(2-hydroxy-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The pyrrolidinone ring and phenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)carbonyl]benzamide: Similar structure but with a carbonyl group instead of a sulfonyl group.

    4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)amino]benzamide: Similar structure but with an amino group instead of a sulfonyl group.

Uniqueness

4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C18H18N2O5S/c1-25-15-8-7-13(18(19)22)9-16(15)26(23,24)20-11-14(10-17(20)21)12-5-3-2-4-6-12/h2-9,14H,10-11H2,1H3,(H2,19,22)

InChI Key

UVIVXXOYRZZKSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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